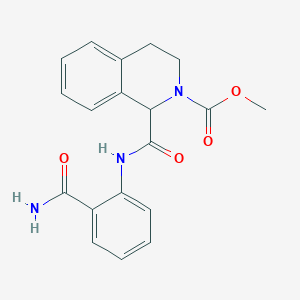

methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(2-carbamoylphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-26-19(25)22-11-10-12-6-2-3-7-13(12)16(22)18(24)21-15-9-5-4-8-14(15)17(20)23/h2-9,16H,10-11H2,1H3,(H2,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBONWDSISMNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the dihydroisoquinoline core, which can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde. The resulting dihydroisoquinoline is then subjected to carbamoylation reactions.

Pictet-Spengler Condensation: This step involves the reaction of a phenethylamine with an aldehyde under acidic conditions to form the dihydroisoquinoline core.

Carbamoylation: The dihydroisoquinoline is then reacted with isocyanates or carbamoyl chlorides to introduce the carbamoyl groups at the desired positions.

Esterification: Finally, the carboxylate ester is introduced through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler condensation and automated systems for the subsequent carbamoylation and esterification steps.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline core, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can convert the carbamoyl groups to amines, potentially altering the biological activity of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Amino derivatives.

Substitution: Functionalized dihydroisoquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate has shown potential as a pharmacophore in drug design. Its dihydroisoquinoline structure is associated with various biological activities, making it a candidate for developing new therapeutic agents.

Potential Anti-Cancer Activity : Preliminary studies suggest that this compound may act as an anti-cancer agent. The carbamoyl groups can interact with biological targets, potentially inhibiting cancer cell growth by modulating enzyme activity and receptor interactions.

Biological Research

In biological studies, this compound has been investigated for its ability to modulate various molecular targets. The mechanism of action involves hydrogen bonding interactions between the carbamoyl groups and biological macromolecules, which may inhibit their function. This interaction could lead to significant therapeutic effects against diseases such as cancer .

Industrial Applications

In the industrial sector, this compound can be utilized in developing new materials that exhibit unique properties such as enhanced thermal stability or specific electronic characteristics. Its structural complexity allows for modifications that can tailor material properties for specific applications .

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- Anti-Cancer Studies : Research indicates that derivatives of dihydroisoquinoline compounds exhibit significant anti-cancer properties by inducing apoptosis in cancer cells. The structural modifications in this compound enhance its efficacy against various cancer types .

- Drug Development : Ongoing research focuses on optimizing the synthesis and enhancing the pharmacological profile of this compound to improve its bioavailability and therapeutic index in clinical settings .

Mechanism of Action

The mechanism of action of methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with various molecular targets. The carbamoyl groups can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The dihydroisoquinoline core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Estimated based on structural analysis.

Key Observations:

Structural Diversity :

- The 1-position substituents vary widely, ranging from simple phenyl groups (e.g., ) to complex carbamoyl-phenyl moieties (target compound). These differences influence steric bulk, solubility, and hydrogen-bonding capacity.

- The target compound’s 1-position substituent introduces two carbamoyl groups, enhancing polarity compared to alkyl or aryl analogs .

Synthetic Methods: Pictet-Spengler reactions are common for constructing the tetrahydroisoquinoline core .

Physicochemical Properties :

Biological Activity

Methyl 1-((2-carbamoylphenyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS Number: 1396626-56-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 353.4 g/mol. The structure features a dihydroisoquinoline core substituted with carbamoyl groups, which are known to influence biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉N₃O₄ |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 1396626-56-4 |

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of carbamoyl compounds have shown promising cytotoxic effects against various cancer cell lines, including human colon carcinoma (HT29) and breast cancer (MCF7). In a preliminary screening, certain derivatives demonstrated IC50 values as low as 2.6 μg/mL against MCF7 cells, suggesting strong potential for further development in cancer therapeutics .

Antibacterial Activity

The compound also displays notable antibacterial properties. A study on related carbamoyl derivatives revealed significant antibacterial activity against several strains of bacteria, indicating that modifications in the carbamoyl groups can enhance this effect. The structure-activity relationship (SAR) analysis suggests that the presence of specific substituents on the phenyl ring can improve antibacterial efficacy .

Study on Anticancer Activity

In a comprehensive study focusing on the synthesis and biological evaluation of carbamoyl derivatives, researchers found that compounds with similar structures to this compound exhibited promising results against various cancer cell lines. The study highlighted the importance of the dihydroisoquinoline scaffold in enhancing anticancer activity through specific substitutions at the phenyl position .

Antiviral Potential

Another area of interest is the antiviral potential of isoquinoline derivatives. Research has indicated that compounds featuring a similar scaffold can act as effective inhibitors against HIV integrase, showcasing their versatility in targeting different biological pathways. The binding affinity and selectivity were confirmed through molecular docking studies, emphasizing the need for further exploration in antiviral drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.